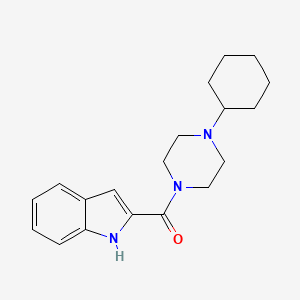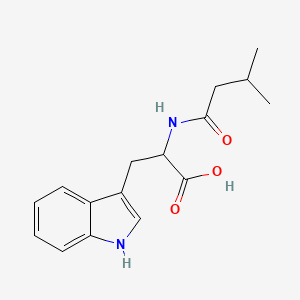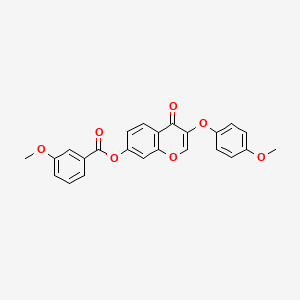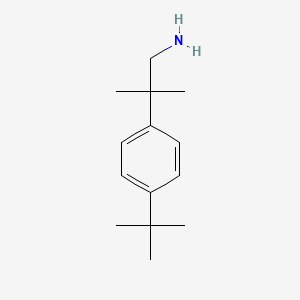
(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyclohexylpiperazin-1-yl)(1H-indol-2-yl)methanone, also known as CPI or CPIM, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Central Nervous System Receptor Affinity
A novel synthesis method starting from the methyl ester of the proteinogenic amino acid (S)-serine led to derivatives with promising interaction with σ1-receptors, indicating potential applications in targeting central nervous system (CNS) disorders (Beduerftig, Weigl, & Wünsch, 2001).
Inhibitors of Fatty Acid Amide Hydrolase
Investigations in the Tokyo area revealed compounds with potential as inhibitors of fatty acid amide hydrolase, a key enzyme in the endocannabinoid system, suggesting implications for managing conditions related to this system (Nakajima et al., 2012).
Tubulin Polymerization Inhibitors
A series of derivatives demonstrated significant antiproliferative properties and potent inhibition of tubulin polymerization. This suggests their use in cancer treatment by inhibiting tumor cell growth through cell cycle arrest, targeting the colchicine binding site on β-tubulin (Prinz et al., 2017).
Acetylcholinesterase Inhibitors
Novel arylisoxazole‐phenylpiperazines were identified as potent inhibitors of acetylcholinesterase (AChE), suggesting potential for treating neurodegenerative diseases such as Alzheimer's by enhancing the neurotransmitter acetylcholine levels in the brain (Saeedi et al., 2019).
Endocannabinoid Hydrolases Inhibitors
Compounds were prepared and tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potential as dual FAAH-MAGL inhibitors. This highlights applications in modulating endocannabinoid signaling pathways for therapeutic benefits (Morera et al., 2012).
Antifungal Activity
Derivatives of the compound have been synthesized and shown promising antifungal activity, indicating potential applications in the development of new antifungal agents (Lv et al., 2013).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to their biological effects . The exact nature of these interactions would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities of indole derivatives , it’s likely that this compound affects multiple pathways. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Some indole derivatives have been shown to have cytotoxic activity, dependent on different cell lines such as human liver (HUH7), breast (MCF7), and colon (HCT116)
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKPYRLQIVIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2384970.png)
![3-Benzyl-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2384972.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)


![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
